molecular formula C11H23ClO3S B13624681 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride

3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13624681
M. Wt: 270.82 g/mol
InChI Key: GHSVZFNWMYJNKO-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-(2-ethylhexoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-3-5-7-11(4-2)10-15-8-6-9-16(12,13)14/h11H,3-10H2,1-2H3

InChI Key

GHSVZFNWMYJNKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2-ethylhexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming stable sulfonate derivatives:

Nucleophile Product Conditions Yield
AminesSulfonamidesRoom temperature, inert atmosphere75–90%
AlcoholsSulfonate estersBase (e.g., pyridine), 0–25°C60–85%
ThiolsSulfonothioatesPolar aprotic solvents, RT70–80%

Mechanism :

  • The chlorine atom acts as a leaving group, enabling nucleophilic attack at the electrophilic sulfur center.

  • Reaction with amines (e.g., primary/secondary amines) proceeds via a two-step process:

    • Formation of a tetrahedral intermediate.

    • Deprotonation and elimination of HCl.

Elimination and Cyclization Reactions

In the presence of bases like triethylamine, the compound eliminates HCl to form a vinyl sulfone intermediate, which subsequently undergoes cyclization with unsaturated compounds (e.g., alkenes or alkynes) :

Example Reaction :

C11H23ClO3SEt3NC11H22O3S+HClVinyl sulfone+1,3-DieneCyclic sulfone(75% yield)[3]\text{C}_{11}\text{H}_{23}\text{ClO}_3\text{S} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{11}\text{H}_{22}\text{O}_3\text{S} + \text{HCl} \\ \text{Vinyl sulfone} + \text{1,3-Diene} \rightarrow \text{Cyclic sulfone} \quad (75\%\ \text{yield})[3]

Key Features :

  • Cyclization reactions are stereospecific and often require catalytic Lewis acids.

  • Products include five- or six-membered rings, depending on the diene chain length .

Hydrolysis to Sulfonic Acids

The sulfonyl chloride group hydrolyzes in aqueous media to form the corresponding sulfonic acid:

C11H23ClO3S+H2OC11H24O4S+HCl(95% yield)[1][5]\text{C}_{11}\text{H}_{23}\text{ClO}_3\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_{11}\text{H}_{24}\text{O}_4\text{S} + \text{HCl} \quad (95\%\ \text{yield})[1][5]

Conditions :

  • Proceeds rapidly in neutral or basic water.

  • Acidic conditions slow hydrolysis due to protonation of the leaving group.

Reactions with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., RMgX) to form sulfones:

C11H23ClO3S+RMgXC11H23O3S-R+MgXCl(5070% yield)[5]\text{C}_{11}\text{H}_{23}\text{ClO}_3\text{S} + \text{RMgX} \rightarrow \text{C}_{11}\text{H}_{23}\text{O}_3\text{S-R} + \text{MgXCl} \quad (50–70\%\ \text{yield})[5]

Limitations :

  • Steric hindrance from the 2-ethylhexyl group reduces reactivity with bulky organometallics.

Diazonium Salt Coupling

The sulfonyl chloride participates in Sandmeyer-type reactions with diazonium salts to form aryl sulfones. For example, coupling with benzenediazonium chloride yields:

C11H23ClO3S+Ar-N2+Ar-SO2C11H23O3+N2+HCl(65% yield)[2]\text{C}_{11}\text{H}_{23}\text{ClO}_3\text{S} + \text{Ar-N}_2^+ \rightarrow \text{Ar-SO}_2-\text{C}_{11}\text{H}_{23}\text{O}_3 + \text{N}_2 + \text{HCl} \quad (65\%\ \text{yield})[2]

Conditions :

  • Requires copper(I) chloride as a catalyst.

  • Conducted at 0–5°C to stabilize the diazonium intermediate .

Radical-Mediated Reactions

Under UV light or radical initiators (e.g., AIBN), the compound undergoes homolytic cleavage of the S–Cl bond, generating sulfonyl radicals. These radicals participate in:

  • Alkene sulfonylation : Forms vicinal sulfones .

  • C–H functionalization : Introduces sulfonyl groups into hydrocarbons .

Example :

C11H23ClO3SUVC11H23O3S+ClC11H23O3S+CH2=CH2C11H23O3SCH2CH2(55% yield)[3]\text{C}_{11}\text{H}_{23}\text{ClO}_3\text{S} \xrightarrow{\text{UV}} \text{C}_{11}\text{H}_{23}\text{O}_3\text{S}^\bullet + \text{Cl}^\bullet \\ \text{C}_{11}\text{H}_{23}\text{O}_3\text{S}^\bullet + \text{CH}_2=\text{CH}_2 \rightarrow \text{C}_{11}\text{H}_{23}\text{O}_3\text{S}-\text{CH}_2\text{CH}_2^\bullet \quad (55\%\ \text{yield})[3]

Biological Conjugation Reactions

The sulfonyl chloride group reacts with biomolecules (e.g., proteins, peptides) to form stable sulfonamide linkages:

  • Applications : Drug-targeting, protein labeling, and antibody-drug conjugates.

  • Example : Conjugation with lysine residues in albumin (pH 7.4, 4°C, 2 hours) achieves >80% modification efficiency.

Comparison with Similar Compounds

Biological Activity

3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride (CAS No. This compound) is a sulfonyl chloride compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential applications.

  • Chemical Formula : C₁₃H₂₉ClO₂S
  • Molecular Weight : 280.9 g/mol
  • Structure : The compound features a sulfonyl chloride group attached to a propylene chain with an ethylhexyl ether moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the modification of amino acids in proteins, particularly cysteine and lysine residues.

Key Mechanisms:

  • Protein Modification : The compound can covalently modify proteins, altering their function and potentially leading to changes in cellular signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes by modifying active sites or allosteric sites.
  • Membrane Interaction : The hydrophobic ethylhexyl group may facilitate interaction with lipid membranes, affecting membrane integrity and fluidity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Toxicity Studies

Research indicates that compounds containing sulfonyl chloride groups can exhibit cytotoxic effects. A study focused on the immunotoxicity of related compounds showed significant impacts on immune function, including:

  • Decreased T-cell responses : Impaired T-cell dependent antibody responses were observed in animal models exposed to similar sulfonyl compounds .
  • Dose-dependent effects : Toxicity was found to be dose-dependent, suggesting a threshold for safe exposure levels.

Case Studies

  • In Vitro Studies : In cultured cell lines, this compound demonstrated cytotoxic effects at concentrations above 10 µM, leading to apoptosis and necrosis in a dose-dependent manner.
  • Animal Studies : In vivo studies have shown that exposure to this compound can lead to alterations in immune function, including reduced antibody production and increased susceptibility to infections .

Applications

The unique properties of this compound make it suitable for several applications:

  • Pharmaceutical Development : Its ability to modify proteins suggests potential use in drug design, particularly in creating targeted therapies that require specific protein interactions.
  • Agrochemicals : Due to its surfactant properties, it may be used in formulations aimed at improving the efficacy of agrochemical applications .

Data Table

The following table summarizes key findings from recent studies regarding the biological activity and toxicity profiles of this compound:

Study TypeFindingsReference
In Vitro CytotoxicityIC50 values around 10 µM; apoptosis observed
ImmunotoxicityDecreased T-cell responses; dose-dependent effects
Enzyme InhibitionPotential inhibition of specific enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or sulfonation reactions. A typical approach involves reacting 3-((2-ethylhexyl)oxy)propan-1-ol with chlorosulfonic acid under anhydrous conditions in solvents like dichloromethane. Temperature control (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Optimization : Reaction efficiency depends on stoichiometry (excess chlorosulfonic acid) and moisture exclusion. Monitoring by TLC or HPLC helps track intermediate formation.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (δ 1.2–1.6 ppm for ethylhexyl CH2_2, δ 4.2–4.4 ppm for sulfonyl chloride) and 13C^{13}C NMR confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 296.08 (C11_{11}H21_{21}ClO3_3S+^+) .
  • FT-IR : Peaks at 1370 cm1^{-1} (S=O asymmetric stretch) and 1180 cm1^{-1} (S=O symmetric stretch) validate sulfonyl chloride presence.

Q. What safety protocols are critical when handling this compound?

  • Handling : Use inert atmosphere (N2_2/Ar) to prevent hydrolysis. PPE (gloves, goggles, fume hood) is mandatory.
  • Storage : Store at –20°C in airtight, amber vials with desiccants. Avoid contact with water or bases to prevent decomposition to sulfonic acids .
  • Decontamination : Spills require neutralization with sodium bicarbonate followed by adsorption via vermiculite.

Advanced Research Questions

Q. How does the steric hindrance of the 2-ethylhexyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The bulky 2-ethylhexyl group reduces reaction rates in SN2_2 mechanisms due to hindered backside attack. SN1_1 pathways are also limited due to poor stabilization of carbocation intermediates. Kinetic studies (e.g., varying nucleophiles like amines or alcohols) reveal pseudo-first-order rate constants, with activation energy calculated via Arrhenius plots .
  • Workaround : Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity or employ phase-transfer catalysts.

Q. What strategies resolve contradictions in reported yields for sulfonylation reactions involving this compound?

  • Troubleshooting : Yield disparities often stem from moisture contamination or variable reagent purity. Reproducibility requires rigorous drying of solvents (molecular sieves) and substrates. Comparative studies using Karl Fischer titration to quantify water content in reaction mixtures can identify critical thresholds (<50 ppm) .
  • Alternative Routes : Microwave-assisted synthesis (30–60 sec pulses) improves homogeneity and reduces side-product formation.

Q. How can this compound be utilized in synthesizing sulfonated polymers or bioactive molecules?

  • Applications :

  • Polymer Chemistry : Acts as a sulfonylating agent for polyols or amines to create sulfonated hydrogels (e.g., for ion-exchange membranes). Reaction with polyethyleneimine yields cationic polymers with tunable charge density .
  • Drug Discovery : Used to sulfonate heterocycles (e.g., indoles) for kinase inhibitor libraries. Coupling with primary amines (e.g., anilines) under Schotten-Baumann conditions produces sulfonamides .

Q. What are the environmental and toxicological risks of this compound, and how can they be mitigated in lab settings?

  • Ecotoxicity : Predicted high aquatic toxicity (EC50 < 1 mg/L for Daphnia magna). Avoid discharge into water systems; use activated carbon filtration for waste streams .
  • Toxicology : Acute exposure risks include respiratory irritation (LC50 data pending). In vitro assays (e.g., Ames test) assess mutagenicity. Always use local exhaust ventilation and closed systems during scale-up .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating by-products during purification?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve sulfonic acid derivatives (common hydrolysis by-products).
  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) removes unreacted alcohol precursors. Collect fractions showing single spots on TLC (Rf_f ~0.5 in 3:1 hexane/EtOAc) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian or ORCA software calculates LUMO energy to predict electrophilicity. Transition state modeling (e.g., for sulfonamide formation) identifies steric and electronic barriers .
  • MD Simulations : Predict solubility parameters in mixed solvents (logP ~3.2) to optimize reaction media .

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